3-(2-Chlorophenoxy)azetidine
Overview
Description
“3-(2-Chlorophenoxy)azetidine” is a chemical compound with the CAS Number: 1188375-01-0 . It has a molecular weight of 220.1 .
Molecular Structure Analysis
The InChI code for “3-(2-Chlorophenoxy)azetidine” is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule .Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)azetidine” is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Azetidine Derivatives in Drug Development
Azetidine and its derivatives have garnered attention in drug development due to their potential as therapeutic agents. Their mechanisms, while not fully elucidated, are under investigation for various applications. One study highlighted the impact of an azetidine derivative, KHG26792, on ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, suggesting its potential in central nervous system diseases related to activated microglia (Eun-A Kim et al., 2015).
Azetidines in Synthetic Chemistry
Azetidines are recognized for their presence in natural products and significance in medicinal chemistry. Their role as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry have been noted. Recent synthetic strategies towards functionalized azetidines showcase their versatility as heterocyclic synthons, highlighting their importance in catalytic processes and ring-opening reactions (Vishu Mehra et al., 2017).
Azetidine in Chemical Process Development
The development of scalable processes for the synthesis of highly energetic azetidine derivatives, such as 3-(Bromoethynyl)azetidine, for pharmaceutical applications demonstrates the potential of azetidine compounds in creating complex molecules. Safety studies and mitigation strategies for energetic properties are crucial in chemical process development, ensuring the safe production of azetidine-based compounds (Philipp Kohler et al., 2018).
Safety And Hazards
Future Directions
Azetidines, such as “3-(2-Chlorophenoxy)azetidine”, have shown potential in various fields, including peptidomimetic and nucleic acid chemistry . They are also considered important in the synthesis of complex natural products . Future research may focus on overcoming the challenges in their synthesis and exploring their potential applications .
properties
IUPAC Name |
3-(2-chlorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBZIGKRABBMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647897 | |
Record name | 3-(2-Chlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)azetidine | |
CAS RN |
954222-94-7 | |
Record name | 3-(2-Chlorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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